molecular formula C5H4BrClN2O B2657588 4-Bromo-5-chloro-6-methoxypyrimidine CAS No. 2166822-25-7

4-Bromo-5-chloro-6-methoxypyrimidine

Cat. No.: B2657588
CAS No.: 2166822-25-7
M. Wt: 223.45
InChI Key: HPYMSKUTNYCIML-UHFFFAOYSA-N
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Safety and Hazards

The compound has several hazard statements: H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-6-methoxypyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the reaction of 4,6-dimethoxypyrimidine with bromine and chlorine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like ethanol or dimethylformamide (DMF), and requires the presence of a base such as sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-6-methoxypyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The bromine and chlorine substituents enhance its binding affinity and specificity towards these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-chloro-6-methylpyrimidine
  • 4-Bromo-5-chloro-6-ethoxypyrimidine
  • 4-Bromo-5-chloro-6-fluoropyrimidine

Uniqueness

4-Bromo-5-chloro-6-methoxypyrimidine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of specific bioactive molecules and enhances its reactivity in various chemical transformations .

Properties

IUPAC Name

4-bromo-5-chloro-6-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c1-10-5-3(7)4(6)8-2-9-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYMSKUTNYCIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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